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protein U, Myxococcus - 138546-72-2

protein U, Myxococcus

Catalog Number: EVT-1521506
CAS Number: 138546-72-2
Molecular Formula: C6H9ClO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein U is a significant spore coat protein found in Myxococcus xanthus, a gram-negative bacterium known for its complex life cycle and ability to form multicellular structures during nutrient deprivation. This protein is synthesized during the late stages of spore development, specifically after the onset of sporulation, which occurs approximately 40 to 45 hours after the initiation of the process . The study of Protein U provides insights into the mechanisms of sporulation and cellular differentiation in Myxococcus xanthus.

Source

Myxococcus xanthus is a soil-dwelling bacterium that undergoes a unique developmental cycle characterized by vegetative growth and sporulation. Under stress conditions, such as nutrient depletion, it forms fruiting bodies containing spores, which are resistant to harsh environmental conditions. Protein U has been identified as crucial for the structural integrity of these spores .

Classification

Protein U belongs to a class of proteins known as spore coat proteins, which play essential roles in the formation and protection of spores. It is categorized as a late-developmental protein due to its expression timing during sporulation. Its gene is designated as pru within the Myxococcus xanthus genome .

Synthesis Analysis

Methods

The synthesis of Protein U can be studied through various proteomic techniques. One effective method involves using differential proteomics to compare proteins expressed in vegetative cells versus those in mature fruiting body spores. This typically includes:

  • Cell Lysis: Cells are lysed using glass beads in a lysis buffer containing dithiothreitol, followed by heating to denature proteins.
  • Electrophoresis: Proteins are separated using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE), allowing visualization through staining techniques like Coomassie blue .
  • Mass Spectrometry: Peptides are analyzed via matrix-assisted laser desorption/ionization mass spectrometry to identify and characterize Protein U .

Technical Details

The proteomic analysis often employs two-dimensional gel electrophoresis, where proteins are first separated by isoelectric focusing followed by SDS-PAGE. This allows for high-resolution separation and identification of differentially expressed proteins during sporulation .

Molecular Structure Analysis

Structure

Data

Structural studies may involve bioinformatics tools and modeling based on homologous proteins with known structures. Further experimental data could be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy when sufficient quantities of purified Protein U are available.

Chemical Reactions Analysis

Reactions

Protein U participates in various biochemical reactions during spore formation and maturation. These include interactions with other spore coat proteins and components of the extracellular matrix that contribute to spore resilience.

Technical Details

The kinetics of these reactions can be studied using assays that monitor changes in protein interactions or modifications during sporulation. Additionally, post-translational modifications such as phosphorylation or glycosylation may influence Protein U's functionality and stability .

Mechanism of Action

Process

The mechanism by which Protein U contributes to spore formation involves its incorporation into the developing spore coat, providing structural support and protection against environmental stressors. It is hypothesized that Protein U interacts with other coat proteins and cellular components, facilitating the assembly of a robust protective layer around the spore .

Data

Gene expression studies have shown that pru (the gene encoding Protein U) is significantly upregulated during glycerol-induced sporulation, indicating its critical role in this developmental phase .

Physical and Chemical Properties Analysis

Physical Properties

Protein U is likely to exhibit properties typical of spore coat proteins, including:

  • Solubility: Likely soluble under specific conditions conducive to protein folding.
  • Stability: High thermal stability due to its role in protecting spores from heat shock.

Chemical Properties

Chemical analyses may reveal:

  • Amino Acid Composition: A rich presence of hydrophobic amino acids conducive to membrane interactions.
  • Post-translational Modifications: Potential modifications that enhance its protective functions during sporulation .
Applications

Scientific Uses

Research on Protein U has several applications:

  • Understanding Sporulation: Insights into the mechanisms of cellular differentiation and survival strategies in bacteria.
  • Biotechnology: Potential applications in developing biopesticides or biofertilizers utilizing Myxococcus xanthus's unique life cycle.
  • Medical Research: Studying bacterial resistance mechanisms could inform antibiotic development strategies against resistant strains.
Introduction to Myxococcus xanthus Developmental Biology

Overview of Myxococcus xanthus Lifecycle and Social Behaviors

Myxococcus xanthus is a Gram-negative soil bacterium distinguished by its complex multicellular lifecycle and cooperative social behaviors. This organism transitions between two primary phases: vegetative swarming and developmental sporulation. During nutrient abundance, M. xanthus cells form coordinated "wolf-pack" swarms that use dual motility systems—adventurous (A-motility) for individual gliding and social (S-motility) for collective movement via type IV pili—to hunt microbial prey [3] [6]. This predation involves extracellular hydrolytic enzymes, antibiotics (e.g., myxovirescin), and contact-dependent killing mechanisms deployed through outer membrane vesicles (OMVs) and secretion systems [10].

Upon nutrient deprivation, approximately 100,000 cells aggregate through quorum sensing to construct fruiting bodies—dome-shaped structures where rod-shaped vegetative cells differentiate into spherical, stress-resistant myxospores [1] [3]. This lifecycle exemplifies bacterial multicellularity, governed by intercellular signaling (e.g., A-, C-signals) and transcriptional networks that synchronize population behavior [9].

Table 1: Key Social Behaviors in M. xanthus

BehaviorMechanismFunctional Outcome
Swarming (A-motility)Agl-Glt complex propulsion via slime secretionIndividual substrate exploration
Swarming (S-motility)Type IV pilus retractionCollective movement across surfaces
PredationAntibiotics, enzymes, OMVsPrey lysis for nutrient acquisition
AggregationC-signal (CsgA) mediated chemotaxisFruiting body formation initiation

Sporulation as a Survival Strategy in Nutrient Deprivation

Sporulation in M. xanthus is a starvation-induced developmental program that ensures population survival under adverse conditions. Unlike endospore formers (e.g., Bacillus), myxospores develop through the structural transformation of vegetative cells within fruiting bodies, without mother cell lysis [2] [4]. This process involves:

  • Aggregation: Cells migrate into organized mounds via chemotactic signaling.
  • Morphogenesis: Aggregates mature into fruiting bodies (100–500 µm diameter).
  • Differentiation: Vegetative cells shorten, round up, and develop thick protective envelopes [1] [3].

Key regulatory checkpoints include:

  • Stringent response: Starvation elevates (p)ppGpp, activating developmental genes.
  • Extracellular signals: A-signal (amino acids) confirms quorum density; C-signal (CsgA protein) coordinates sporulation timing [9]. Mutants lacking csgA fail to form spores, while premature CsgA overexpression induces ectopic sporulation [3]. Sporulation efficiency correlates with environmental persistence: myxospores withstand heat (55°C), UV radiation, desiccation, and lysozyme degradation [2] [4].

Table 2: Major Sporulation-Associated Proteins in M. xanthus

ProteinGene LocusExpression TimingFunction in Sporulation
CbgAMXAN_5828Mid-developmentCortex synthesis; heat/SDS resistance
MSPAMXAN_2269Late-developmentCortex integrity; heat resistance
MSPBMXAN_2432Late-developmentCortex assembly; SDS resistance
MSPCMXAN_6969Late-developmentCortex stability; broad stress resistance

Role of Spore Coat Proteins in Stress Resistance and Morphogenesis

The myxospore envelope comprises multiple layers: an inner membrane, cortex (modified peptidoglycan), and a proteinaceous coat that collectively confer environmental resistance. Spore coat proteins include:

  • Protein S: A Ca²⁺-dependent lectin secreted in bulk during sporulation. It polymerizes into a crystalline lattice via β-sheet interactions, forming an outer shield against enzymatic degradation [2] [8].
  • Protein S1: A homolog of Protein S with overlapping protective roles.
  • Major Spore Proteins (MSPs): Novel cortex-associated proteins (MspA, MspB, MspC) identified through proteomic comparisons of vegetative cells versus spores [2]. Mutants lacking these proteins exhibit cortex defects:
  • mspA⁻/mspB⁻: Thin/absent cortex; 12–50× increased heat/SDS sensitivity.
  • mspC⁻: Complete cortex loss; hypersensitivity to all stressors [2] [4].

CbgA (homologous to Bacillus SpoVR) anchors cortex peptidoglycan synthesis. cbgA⁻ mutants form spores with aberrant cortex thickness and 30× reduced heat/SDS resistance but retain intact coats and lysozyme insensitivity, indicating cortex-specific protection [4]. Additionally, the MYXO-CTERM sorting tag directs coat protein localization via the intramembrane protease myxosortase (MrtX). MrtX cleaves MYXO-CTERM motifs (e.g., in TraA) for outer membrane display, ensuring proper coat assembly [7].

Table 3: Structural and Functional Features of Key Spore Coat Proteins

ProteinStructural FeaturesLocalization MechanismProtective Role
Protein Sβ-Sheet domains; Ca²⁺-binding sitesSecretion via T2SSBarrier against lysozyme/detergents
CbgATransmembrane helicesInner membrane integrationCortex peptidoglycan synthesis
MSPsUnique folds; no homologs in databasesCortex incorporationCortex integrity; osmotic stability
MYXO-CTERMTripartite motif: Cys-TM-Arg-rich C-termMyxosortase cleavage & anchoringSurface display of coat effectors

The spore coat also includes a novel glycan layer synthesized by enzymes like MXAN_4633 (glycosyltransferase), which modifies surface polysaccharides to enhance structural rigidity [8]. This glycan matrix, combined with protein polymers, creates a composite architecture analogous to eukaryotic extracellular matrices—optimized for durability against soil-based stressors.

Properties

CAS Number

138546-72-2

Product Name

protein U, Myxococcus

Molecular Formula

C6H9ClO6

Synonyms

protein U, Myxococcus

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